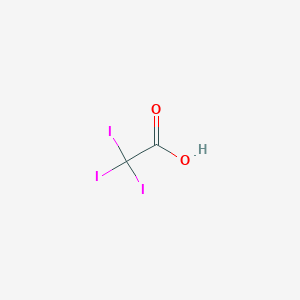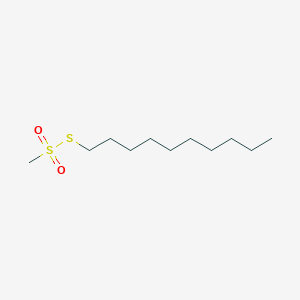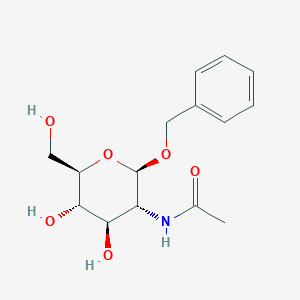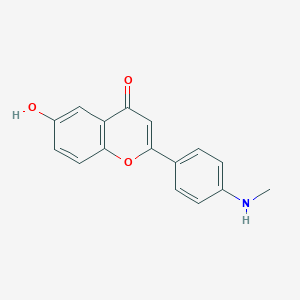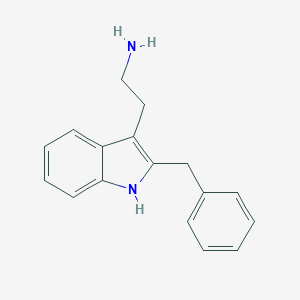
2-Benzyltryptamine
Overview
Description
2-Benzyltryptamine, also known as 2-BT, is an indole derivative of tryptamine that has a number of pharmacological properties. It is a synthetic compound that has been studied for its potential therapeutic applications. 2-BT is a structural analog of serotonin, which is a neurotransmitter found in the human brain. It has been studied for its potential use as an antidepressant, anxiolytic, and analgesic. 2-BT has also been studied for its potential use as a psychedelic drug.
Scientific Research Applications
Receptor Binding and Functional Activity
- 5-HT2 Receptor Binding and Activity : N-Benzyltryptamine derivatives, including 2-Benzyltryptamine, have been explored for their binding and functional activity at human 5-HT2 receptor subtypes. These compounds show varying degrees of selectivity and efficacy at different 5-HT2 receptor subtypes, with implications for potential psychedelic activity or therapeutic use in conditions like weight loss, erectile dysfunction, drug abuse, or schizophrenia (Toro-Sazo et al., 2019).
Synthesis and Chemical Characterization
- Synthesis of N-Benzyltryptamine Analogs : The synthesis of N-benzylated tryptamine derivatives, including this compound, has been a subject of research. These synthesized compounds are valuable for pharmacological studies, especially in understanding their binding to serotonin receptors (Tirapegui et al., 2014).
Potential Therapeutic Applications
- Treatment of Neurodegenerative Disorders : A class of benzyl-substituted carbamylated tryptamine derivatives, potentially including this compound, has been studied for their role in treating neurological disorders linked to cholinesterase activity. These compounds could be potential treatments for Alzheimer’s disease and Parkinson’s disease (Wu et al., 2022).
Neuropharmacological Research
- 5-HT2A Receptor Antagonism and Depression : Research on the role of 5-HT2A receptor antagonists, which could include this compound analogs, has shown potential antidepressant-like effects in rodent behavioral assays. This suggests a possible application in treating depression (Pandey et al., 2010).
Analytical Characterization and Identification
- Analytical Studies on Tryptamines : Studies on the analytical characterization of N-benzyl-substituted tryptamines, including this compound, help in understanding their chemical properties, which is crucial for their identification and potential regulation (Brandt et al., 2015).
Mechanism of Action
Target of Action
2-Benzyltryptamine, also known as N-acetyl-2-benzyltryptamine or luzindole, primarily targets melatonin receptors, specifically MT1 and MT2. These receptors play a crucial role in regulating circadian rhythms and various neuroendocrine functions .
Mode of Action
This compound acts as a selective antagonist of melatonin receptors. By binding to MT1 and MT2 receptors, it inhibits the action of melatonin, a hormone responsible for regulating sleep-wake cycles. This antagonistic action can disrupt melatonin signaling, leading to alterations in circadian rhythms and potentially affecting sleep patterns .
Biochemical Pathways
The inhibition of melatonin receptors by this compound affects several biochemical pathways. Key pathways include the cAMP signaling pathway and the regulation of gene expression related to circadian rhythms. The disruption of these pathways can lead to changes in the expression of clock genes, which are essential for maintaining the body’s internal clock .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body, including the brain. It is metabolized primarily in the liver and excreted via the kidneys. The bioavailability of this compound is influenced by its solubility and stability in biological fluids .
Result of Action
At the molecular level, the antagonism of melatonin receptors by this compound results in the inhibition of melatonin’s effects. This can lead to increased wakefulness and altered sleep patterns. At the cellular level, the disruption of melatonin signaling can affect various physiological processes, including immune function and neuroendocrine regulation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Benzyltryptamine is known to interact with melatonin receptors, acting as a selective antagonist . It has been used to study the action of melatonin on signaling pathways and associated neuroendocrine and functional responses . The compound’s interaction with these receptors can influence various biochemical reactions within the body.
Cellular Effects
The cellular effects of this compound are primarily related to its role as a melatonin receptor antagonist . By blocking the action of melatonin, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to melatonin receptors, thereby inhibiting the action of melatonin . This can lead to changes in gene expression and enzyme activity, affecting various cellular processes .
Dosage Effects in Animal Models
It is known that the compound acts as a selective melatonin receptor antagonist , suggesting that its effects may vary depending on the dosage and the specific animal model used.
properties
IUPAC Name |
2-(2-benzyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c18-11-10-15-14-8-4-5-9-16(14)19-17(15)12-13-6-2-1-3-7-13/h1-9,19H,10-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOQIOPOYZGUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355860 | |
| Record name | 2-Benzyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
22294-23-1 | |
| Record name | 2-Benzyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Benzyltryptamine interact with melatonin receptors and what are the downstream effects?
A1: this compound, specifically its N-pentanoyl derivative (N-pentanoyl-2-benzyltryptamine, also known as DH97), acts as a melatonin receptor antagonist. [, ] While the exact mechanism of action can vary depending on the specific derivative and cell type, studies indicate that DH97 primarily targets the MT2 melatonin receptor subtype. [, ] By blocking MT2 receptors, DH97 can inhibit the effects of melatonin, such as the reduction of intraocular pressure. [] Additionally, research suggests that this compound analogs can influence dopamine release and horizontal cell spinule formation in fish retinas, further highlighting their interaction with neurotransmitter systems. [, ]
Q2: What is the role of this compound derivatives in understanding the structure-activity relationship (SAR) of melatonin receptor ligands?
A2: this compound serves as a valuable scaffold for exploring the SAR of melatonin receptor ligands. Studies modifying the N-acyl side-chain of this compound have revealed differing potencies on Xenopus melanophores, indicating the importance of this structural element for receptor binding and activity. [] Furthermore, research utilizing this compound derivatives with varying N-acyl groups has provided insights into the structural requirements for melatonin receptor agonism and antagonism. [, ] These findings contribute to the development of more selective and potent melatonin receptor modulators for therapeutic applications.
Q3: Can you elaborate on the applications of this compound derivatives in investigating melatonin receptor signaling pathways?
A3: this compound derivatives, particularly DH97, have been instrumental in dissecting melatonin receptor signaling pathways. [, ] Researchers utilize DH97's antagonistic properties to block specific melatonin receptor subtypes, allowing them to study the downstream effects on intracellular signaling cascades. [, ] For instance, DH97 has been used to investigate the role of MT2 receptors in melatonin-induced calcium signaling in duodenal enterocytes, providing valuable insights into the physiological processes regulated by melatonin in the gut. [] Such studies contribute to a deeper understanding of melatonin's role in various physiological functions and aid in developing targeted therapies for related disorders.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




